3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrrolo-oxazole-dione class, characterized by a fused bicyclic core with oxazole and pyrrolidine moieties. Key structural features include:
- Substituents: A 2,4-dichlorophenyl group attached to the furan ring, a 3-methylphenyl group at position 5, and a phenyl group at position 2 (Figure 1).
Properties
Molecular Formula |
C28H20Cl2N2O4 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H20Cl2N2O4/c1-16-6-5-9-19(14-16)31-27(33)24-25(32(36-26(24)28(31)34)18-7-3-2-4-8-18)23-13-12-22(35-23)20-11-10-17(29)15-21(20)30/h2-15,24-26H,1H3 |
InChI Key |
KHQGCGYRQIVSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(O5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione , known for its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups that contribute to its reactivity and biological activity:
- Furan ring : A five-membered aromatic ring that enhances biological interactions.
- Dihydropyrrolo[3,4-d][1,2]oxazole : A bicyclic structure known for diverse pharmacological effects.
- Chlorophenyl moiety : The presence of chlorine substituents can influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of furan derivatives, including those structurally related to our compound. For instance:
- Antibacterial Effects : Compounds with similar furan structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. In one study, derivatives exhibited minimal inhibitory concentrations (MIC) as low as 256 μg/mL against these pathogens .
- Antifungal Activity : Some furan-based compounds demonstrated efficacy against fungal strains like Candida albicans, with varying degrees of effectiveness depending on structural modifications.
Anticancer Activity
The anticancer properties of compounds similar to this compound have been explored in several studies:
- Cytotoxicity Studies : In vitro assays against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) revealed promising results. For example, some derivatives showed IC50 values lower than 20 µM against HUH7 cells, indicating potent cytotoxic activity .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in tumor growth.
Study 1: Synthesis and Evaluation of Furan Derivatives
A recent study synthesized a series of furan-based compounds and evaluated their biological activities. The results indicated that structural modifications significantly influenced both antimicrobial and anticancer activities. Notably, the presence of electron-withdrawing groups enhanced antibacterial potency while maintaining low cytotoxicity to normal cells .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of furan derivatives. It was found that compounds with specific substitutions on the furan ring exhibited enhanced activity against various cancer cell lines. The study concluded that optimizing the substitution pattern could lead to more effective therapeutic agents .
Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 256 | Staphylococcus aureus |
| Compound B | 512 | Escherichia coli |
| Compound C | 128 | Candida albicans |
Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 18.78 | HUH7 (liver carcinoma) |
| Compound E | 10.1 | HUH7 (liver carcinoma) |
| Compound F | 25.0 | MCF7 (breast cancer) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that derivatives of pyrrolo[3,4-d]oxazole can effectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar heterocyclic compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of halogen substituents (such as the dichlorophenyl group) is often linked to enhanced antimicrobial activity due to increased lipophilicity and interaction with microbial membranes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research into related pyrrole derivatives has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on Anticancer Activity : A study involving the evaluation of pyrrolo[3,4-d]oxazole derivatives against breast cancer cell lines showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Inflammation Model : In a rat model of induced inflammation, treatment with related compounds resulted in significant reductions in edema and inflammatory markers compared to control groups .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) on the Furan Ring
The furan-2-yl moiety in Compound A is susceptible to electrophilic substitution due to its electron-rich aromatic system. Bromination and nitration are feasible under controlled conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ (dark, 20°C) | 5-Bromo-furan-2-yl derivative | |
| Nitration | HNO₃/H₂SO₄ (0–5°C) | 5-Nitro-furan-2-yl derivative |
-
Mechanism : The π-electron density of the furan ring directs electrophiles to the C5 position. Bromination proceeds via a bromonium ion intermediate, while nitration follows a classical EAS pathway.
Nucleophilic Attack on the Oxazole-Dione Core
The oxazole-dione system contains electrophilic carbonyl groups, enabling nucleophilic additions or ring-opening reactions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl (reflux, 12 h) | Ring-opened dicarboxylic acid derivative | |
| Grignard Addition | CH₃MgBr (THF, 0°C → RT) | Tertiary alcohol adduct at C4 or C6 |
-
Key Insight : Hydrolysis under acidic conditions cleaves the oxazole ring, yielding a dicarboxylic acid. Grignard reagents selectively attack the less hindered carbonyl group.
Reduction of the Dione Moiety
The 4,6-dione system can undergo reduction to form diol or mono-alcohol derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ Reduction | NaBH₄ in MeOH (RT, 4 h) | 4,6-Diol derivative | |
| Selective Reduction | LiAlH(t-BuO)₃ in THF (-78°C) | Mono-alcohol at C4 |
-
Selectivity : Bulkier reducing agents preferentially reduce the less sterically hindered carbonyl group.
Cross-Coupling Reactions at Aromatic Substituents
The 2,4-dichlorophenyl and 3-methylphenyl groups enable Suzuki-Miyaura or Ullmann couplings for structural diversification.
-
Scope : The electron-withdrawing chlorine atoms on the phenyl ring enhance reactivity in cross-coupling reactions.
Halogen Exchange Reactions
The 2,4-dichlorophenyl group may undergo halogen displacement under nucleophilic conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Fluorination | KF, 18-crown-6 (DMF, 100°C) | 2,4-Difluorophenyl derivative |
-
Limitation : Low yields due to the deactivating nature of chlorine substituents.
Oxidation of the Furan Ring
The furan ring can be oxidized to a maleic anhydride-like structure under strong oxidizing conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ozonolysis | O₃, then Zn/H₂O | Dialdehyde intermediate | |
| RuO₄ Oxidation | RuCl₃, NaIO₄ (H₂O/CH₃CN) | Dicarboxylic acid |
Photochemical Reactions
The conjugated system in Compound A may undergo [2+2] cycloaddition or dimerization under UV light.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| UV-Induced Dimerization | UV light (λ = 254 nm, hexane) | Head-to-tail dimer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituent groups, which modulate physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Physicochemical and Functional Differences
- Lipophilicity: The target compound’s dichlorophenyl group contributes to higher logP values compared to non-halogenated analogs (e.g., CID 2872697), favoring membrane penetration .
- Electronic effects: Electron-withdrawing groups (e.g., Cl, CF3) stabilize the oxazole ring, while electron-donating groups (e.g., dimethylamino, morpholinyl) enhance solubility .
- Bioactivity implications : Halogenated analogs (e.g., target compound, CID 2872697) are more likely to exhibit pesticidal or antimicrobial activity due to increased electrophilicity, whereas polar substituents (e.g., morpholinyl) may align with CNS drug design .
Spectroscopic and Computational Insights
- NMR profiling : highlights that substituent positions (e.g., regions A and B in Figure 6) cause distinct chemical shifts (δ 7.2–8.1 ppm for aromatic protons), aiding structural differentiation .
- DFT studies : Gradient-corrected density-functional theories (e.g., B3LYP) predict the target compound’s thermochemical stability, with exact-exchange terms improving accuracy for halogenated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
